molecular formula C7H12O4 B1430457 3,3-dimethoxytetrahydro-4H-pyran-4-one CAS No. 1785762-24-4

3,3-dimethoxytetrahydro-4H-pyran-4-one

Cat. No.: B1430457
CAS No.: 1785762-24-4
M. Wt: 160.17 g/mol
InChI Key: KMBWFWYBQAHQAZ-UHFFFAOYSA-N
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Description

3,3-Dimethoxytetrahydro-4H-pyran-4-one is an organic compound with the molecular formula C7H14O3. It is a derivative of tetrahydropyran, featuring two methoxy groups attached to the third carbon atom of the tetrahydropyran ring. This compound is known for its utility in organic synthesis, particularly as a protecting group for alcohols .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dimethoxytetrahydro-4H-pyran-4-one can be synthesized through the reaction of tetrahydro-4H-pyran-4-one with methanol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the dimethoxy derivative .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxytetrahydro-4H-pyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various alcohols, carbonyl compounds, and substituted tetrahydropyran derivatives .

Scientific Research Applications

3,3-Dimethoxytetrahydro-4H-pyran-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for alcohols, allowing for selective reactions on other functional groups without interference.

    Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of various drugs, contributing to the development of new therapeutic agents.

    Industry: The compound is employed in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism by which 3,3-dimethoxytetrahydro-4H-pyran-4-one exerts its effects involves the formation of stable intermediates during chemical reactions. The methoxy groups provide steric hindrance and electronic effects that influence the reactivity of the compound. These properties make it an effective protecting group in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethoxytetrahydro-4H-pyran-4-one is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. These characteristics make it particularly useful in selective protection and deprotection strategies in organic synthesis .

Properties

IUPAC Name

3,3-dimethoxyoxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-9-7(10-2)5-11-4-3-6(7)8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBWFWYBQAHQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(COCCC1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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